molecular formula C12H9BrN4 B11837528 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1039364-82-3

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11837528
CAS No.: 1039364-82-3
M. Wt: 289.13 g/mol
InChI Key: MLSGEOALWRYKSO-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . One efficient methodology employs β-enaminone derivatives under microwave irradiation to obtain various disubstituted products in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring high purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to antitumor effects, enzymatic inhibition, and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of a bromine atom at position 3. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGEOALWRYKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647855
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-82-3
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039364-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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